Vanillic acid

Catalog No.
S562888
CAS No.
121-34-6
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanillic acid

CAS Number

121-34-6

Product Name

Vanillic acid

IUPAC Name

4-hydroxy-3-methoxybenzoic acid

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,9H,1H3,(H,10,11)

InChI Key

WKOLLVMJNQIZCI-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Solubility

1.5 mg/mL at 14 °C
slightly soluble in water; soluble in organic solvents
soluble (in ethanol)

Synonyms

4 Hydroxy 3 methoxybenzoic Acid, 4-Hydroxy-3-methoxybenzoic Acid, Acid, 4-Hydroxy-3-methoxybenzoic, Acid, p-Hydroxy-m-methoxy-benzoic, Acid, Vanillic, p Hydroxy m methoxy benzoic Acid, p-Hydroxy-m-methoxy-benzoic Acid, Vanillic Acid

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)O

Vanillic acid, chemically known as 4-hydroxy-3-methoxybenzoic acid, is a phenolic compound and a derivative of vanillin. It is characterized by the presence of a methoxy group and a hydroxyl group attached to a benzoic acid structure. This compound is found naturally in various plants, with notable concentrations in the root of Angelica sinensis, and is also present in foods such as wine, vinegar, and açaí oil . Vanillic acid serves as an important intermediate in the synthesis of vanillin from ferulic acid and exhibits a range of biological activities.

Research suggests vanillic acid may have various mechanisms of action:

  • Antioxidant Activity: It may scavenge free radicals, protecting cells from oxidative damage [].
  • Anti-inflammatory Activity: It may inhibit enzymes involved in the inflammatory response [].
  • Antibacterial Activity: It may disrupt bacterial membranes, inhibiting their growth [].

Safety Data:

  • LD50 (oral, rat): >5 g/kg (indicates low acute oral toxicity)

Antioxidant and Anti-inflammatory Properties:

Vanillic acid exhibits potent antioxidant activity, scavenging free radicals and protecting cells from oxidative damage. Studies have shown its ability to reduce inflammation by inhibiting the production of pro-inflammatory mediators and enzymes. This research suggests its potential role in managing conditions like cardiovascular diseases and neurodegenerative disorders [, ].

Potential in Cancer Research:

Vanillic acid has emerged as a promising candidate in cancer research due to its diverse anti-cancer properties. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, inhibit proliferation, and modulate signaling pathways involved in cancer development []. However, further research is needed to fully understand its therapeutic potential.

Neuroprotective Effects:

Emerging research suggests vanillic acid's potential for neuroprotection. Studies have shown its ability to protect against neurodegenerative diseases like Alzheimer's and Parkinson's by reducing oxidative stress and inflammation in the brain []. Additionally, it may improve cognitive function and memory.

Antimicrobial Activity:

Vanillic acid exhibits antimicrobial activity against various bacteria, fungi, and viruses. This property makes it a potential candidate for developing novel antimicrobial agents for food preservation and treating infectious diseases [].

Other Investigated Applications:

Research is ongoing to explore vanillic acid's potential applications in various other areas, including:

  • Pain Management: Studies suggest its potential role in managing pain by modulating pain signaling pathways [].
  • Diabetes Management: Vanillic acid may improve glucose metabolism and insulin sensitivity, suggesting potential applications in diabetes management [].
  • Bone Health: Research suggests vanillic acid may promote bone formation and prevent osteoporosis [].
: Other methods include reactions with soil bacteria or exposure to sunlight and moist air .
  • Alkali Hydrolysis: Vanillin can also react with alkali metal hydroxides at elevated temperatures to yield vanillic acid .
  • The choice of method often depends on the desired purity and yield of the final product.

    Vanillic acid exhibits several biological activities that contribute to its potential health benefits. Research indicates that it possesses antioxidant properties, which help combat oxidative stress in cells. Furthermore, it has been shown to have hepatoprotective effects, anti-inflammatory properties, and hypolipidemic activity, making it a candidate for cardiovascular protection . These properties are attributed to its ability to modulate various biochemical pathways and interact with cellular components.

    Vanillic acid finds applications across various fields:

    • Flavoring Agent: It is used as a flavoring compound in food products due to its pleasant aroma.
    • Pharmaceuticals: Its biological activities make it a candidate for developing health supplements and medications targeting oxidative stress-related conditions.
    • Cosmetics: Due to its antioxidant properties, it is also utilized in cosmetic formulations aimed at skin protection.

    Research has demonstrated that vanillic acid interacts with various biological molecules. For instance, studies on amides derived from vanillic acid reveal that they can form significant interactions with active site residues in proteins, enhancing their potential therapeutic effects . These interactions typically include hydrogen bonds and pi-pi stacking interactions, which are crucial for binding affinity and specificity.

    Vanillic acid shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameStructure FeaturesUnique Properties
    VanillinAldehyde groupPrecursor to vanillic acid; distinct flavor profile
    Protocatechuic AcidHydroxy groups at positions 3 and 4Strong antioxidant; less aromatic than vanillic acid
    Salicylic AcidHydroxy group at position 2Anti-inflammatory; used in acne treatment
    Caffeic AcidHydroxycinnamic acid derivativeAntioxidant; involved in plant defense mechanisms

    Vanillic acid's unique combination of functional groups imparts distinct flavor characteristics while also providing significant health benefits not fully shared by its analogs.

    Physical Description

    White odorless solid; [Merck Index] White to beige powder; [Acros Organics MSDS]
    Solid
    White to beige powder or needle; vanilla like odou

    XLogP3

    1.4

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    2

    Exact Mass

    168.04225873 g/mol

    Monoisotopic Mass

    168.04225873 g/mol

    Heavy Atom Count

    12

    LogP

    1.43 (LogP)
    1.43

    Appearance

    Powder

    Melting Point

    211.5 °C

    UNII

    GM8Q3JM2Y8

    GHS Hazard Statements

    Aggregated GHS information provided by 261 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 98 of 261 companies. For more detailed information, please visit ECHA C&L website;
    Of the 5 notification(s) provided by 163 of 261 companies with hazard statement code(s):;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (99.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Vapor Pressure

    0.0000171 [mmHg]

    Pictograms

    Irritant

    Irritant

    Other CAS

    121-34-6

    Wikipedia

    Vanillic acid
    Muramic_acid

    Use Classification

    Food additives -> Flavoring Agents
    Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
    Flavoring Agents -> JECFA Flavorings Index

    General Manufacturing Information

    Benzoic acid, 4-hydroxy-3-methoxy-: ACTIVE

    Dates

    Modify: 2023-08-15

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